(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid
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Overview
Description
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a compound that features a biphenyl group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group using the Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide to take care of the amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of glycerol as a solvent has been developed for the chemoselective N-Boc protection of amines, providing an efficient and green protocol .
Chemical Reactions Analysis
Types of Reactions
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes various types of reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution Reactions: The biphenyl group can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Deprotection: The major product formed is the free amine after the removal of the Boc group.
Substitution: Depending on the substituent introduced, various biphenyl derivatives can be formed.
Scientific Research Applications
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: The Boc-protected amino group allows for selective reactions in peptide synthesis.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action for (S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthesis and can be easily removed under acidic conditions . The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a carbocation that undergoes elimination by the trifluoroacetate ion .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amines: The Cbz group is another common protecting group for amines, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation with H2 over Pd/C.
Methoxycarbonyl Derivatives: These derivatives are less stable compared to Boc-protected amines due to the less substituted alkyl group.
Uniqueness
(S)-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of the biphenyl group and the Boc-protected amino group. The Boc group provides greater stability and ease of removal compared to other protecting groups, making it a preferred choice in organic synthesis .
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChI Key |
SHRZMJHRBQEGBC-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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